molecular formula C15H15N3O3S3 B2625617 N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-18-5

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2625617
CAS No.: 900001-18-5
M. Wt: 381.48
InChI Key: KXZXKNVNNROKLZ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a cyanothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the thiophene sulfonyl group through sulfonylation reactions. The cyanothiophene moiety is introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various functional groups at the piperidine ring.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other piperidine-based compounds and thiophene derivatives.

    Thiophene sulfonamides: Compounds with similar thiophene sulfonyl groups.

    Piperidine carboxamides: Compounds with a piperidine ring and carboxamide functionality.

Uniqueness

The unique combination of the cyanothiophene and thiophene sulfonyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c16-10-12-5-9-23-15(12)17-14(19)11-3-6-18(7-4-11)24(20,21)13-2-1-8-22-13/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZXKNVNNROKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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